molecular formula C16H14O3 B1594965 ethyl 9H-xanthene-9-carboxylate CAS No. 7401-03-8

ethyl 9H-xanthene-9-carboxylate

Cat. No. B1594965
CAS RN: 7401-03-8
M. Wt: 254.28 g/mol
InChI Key: LFHPCJSHNRJCEY-UHFFFAOYSA-N
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Description

Ethyl 9H-xanthene-9-carboxylate is a chemical compound with the molecular formula C16H14O3 . It has a molecular weight of 254.29 g/mol . The compound is part of the xanthone class of compounds, which are oxygen-containing heterocycles .


Molecular Structure Analysis

The molecular structure of ethyl 9H-xanthene-9-carboxylate consists of a xanthene backbone with an ethyl carboxylate functional group . The InChI Key for this compound is LFHPCJSHNRJCEY-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

Ethyl 9H-xanthene-9-carboxylate is a solid with a melting point of 66-68°C . It has a molecular weight of 254.29 g/mol and a molecular formula of C16H14O3 .

Scientific Research Applications

Synthesis and Chemical Properties

Ethyl 9H-xanthene-9-carboxylate and related compounds have been a focus of synthetic chemistry research. One study describes an efficient synthesis of 9H-xanthene-9-carboxaldehyde and related compounds using a novel two-carbon homologation process with N-vinylacetamides or ethyl vinyl ether (Prashad, Lu, & Repic, 2004). Additionally, research into the structural elucidation of new xanthone derivatives from various natural sources, including marine fungi and microfungi, has been conducted. These studies have contributed to the understanding of the chemical composition and potential applications of these compounds in various fields (Healy et al., 2004).

Biological Activities

Research has explored the biological activities of xanthene derivatives. Studies have identified xanthenes as potential neuroprotectors, antitumor agents, and antimicrobials (Maia et al., 2020). The antiallergic activities of some 9H-xanthen-9-one-2-carboxylic acids have also been evaluated, with findings suggesting a correlation between antiallergic activity and substituent size (Bristol et al., 1978).

Material Science and Engineering

In material science, xanthene derivatives like ethyl 9H-xanthene-9-carboxylate have been investigated for their potential applications. Research into polyimides based on 9,9-disubstituted xanthene dianhydrides has indicated their suitability for electronic applications due to desirable properties like low dielectric constant and low moisture absorption (Trofimenko & Auman, 1994).

Safety And Hazards

Ethyl 9H-xanthene-9-carboxylate is recommended for use as a laboratory chemical . In case of contact with skin or eyes, it is advised to rinse immediately with plenty of water and seek medical attention . It is also recommended to avoid ingestion and inhalation .

Future Directions

Xanthones, including ethyl 9H-xanthene-9-carboxylate, have shown promising biological activities, leading to extensive research efforts in the isolation and synthesis of new xanthone derivatives . Further investigations are needed to fully disclose the mechanisms of action of xanthones and their derivatives and to improve their potential clinical outcomes .

properties

IUPAC Name

ethyl 9H-xanthene-9-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O3/c1-2-18-16(17)15-11-7-3-5-9-13(11)19-14-10-6-4-8-12(14)15/h3-10,15H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFHPCJSHNRJCEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C2=CC=CC=C2OC3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80284467
Record name ethyl 9H-xanthene-9-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80284467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 9H-xanthene-9-carboxylate

CAS RN

7401-03-8
Record name 7401-03-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37339
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ethyl 9H-xanthene-9-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80284467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
C Cziegler, F Rudroff, MD Mihovilovic - 2018 - repositum.tuwien.at
reposiTUm: Identifiaction of unknown Impurity in the synthesis of 2-(diethylamino)ethyl 9H-xanthene-9- carboxylate … Identifiaction of unknown Impurity in the synthesis of 2-(diethylamino)ethyl 9H-xanthene-9 …
Number of citations: 0 repositum.tuwien.at
Y Yan, S Wang, F Xie, X Fang, YM Zhang, SXA Zhang - Iscience, 2019 - cell.com
Bioluminescence, wherein marine and terrestrial organisms chemically produce light for communication, is a burgeoning area of research. Herein, we demonstrate a new series of …
Number of citations: 5 www.cell.com

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